![molecular formula C22H14ClF2N3O4S B2772938 Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-45-6](/img/structure/B2772938.png)

Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

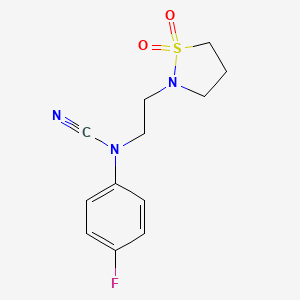

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzoyl amino), and a heterocyclic group (thieno[3,4-d]pyridazine). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

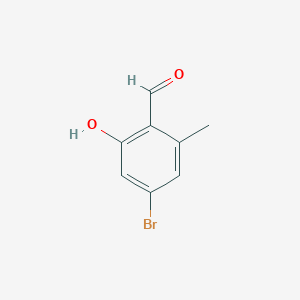

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The fluorine atoms attached to the benzoyl and phenyl groups would likely have an impact on the electronic structure of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms and the heterocyclic ring could affect its polarity, solubility, and stability .Scientific Research Applications

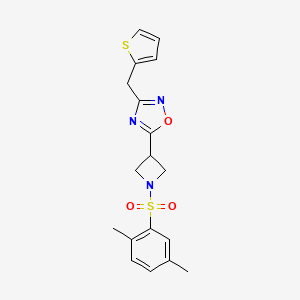

Synthesis and Antimicrobial Activity The synthesis of various heterocyclic compounds starting from similar structural motifs has shown promising antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlighted the potential of these compounds against a range of microbial strains, underscoring the importance of structural modifications in enhancing biological activity (Bayrak et al., 2009).

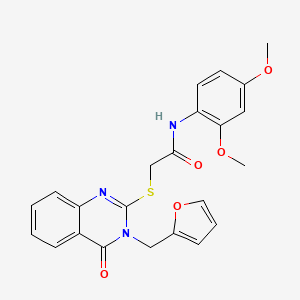

Anticancer Applications Research into novel anticancer agents based on similar chemical frameworks has led to the discovery of compounds with significant in vitro and in vivo activity against cancer cell lines. The development of apoptosis-inducing agents for breast cancer, based on modifications of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, exemplifies the therapeutic potential of such compounds in cancer treatment (Gad et al., 2020).

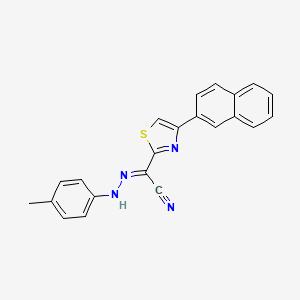

Novel Synthetic Routes and Biological Activities The exploration of novel synthetic routes to create heterocyclic compounds has unveiled a variety of biological activities. The synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from similar starting materials has revealed unique fluorescent properties and potential as Echinochloa crus-galli L. Beauv inhibitors, demonstrating the diverse applications of these synthetic methods in both material science and agriculture (Wu et al., 2006).

Synthesis of Heterocyclic Systems for Antimicrobial Use The creation of novel heterocyclic systems, such as thieno[2,3-c]pyridazines, using amino-esters as starting materials, has shown efficacy in antimicrobial applications. This underscores the importance of structural innovation in the development of new antimicrobial agents (Al-Kamali et al., 2014).

In Vitro Anticancer Activity of Novel Heterocycles Investigations into the anticancer activity of novel heterocycles, utilizing thiophene-incorporated thioureido substituents as precursors, have demonstrated potent activity against human cancer cell lines. This research highlights the potential of these novel compounds in the development of anticancer therapies (Abdel-Motaal et al., 2020).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name |

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N3O4S/c1-2-32-22(31)18-13-10-33-20(26-19(29)17-14(23)4-3-5-15(17)25)16(13)21(30)28(27-18)12-8-6-11(24)7-9-12/h3-10H,2H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUADIHYCIXRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)

![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772863.png)

![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)

![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2772870.png)

![N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772873.png)